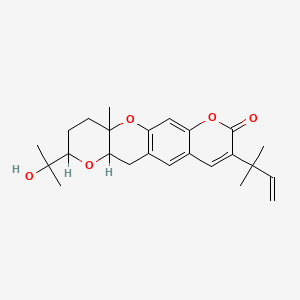

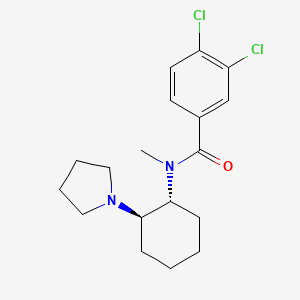

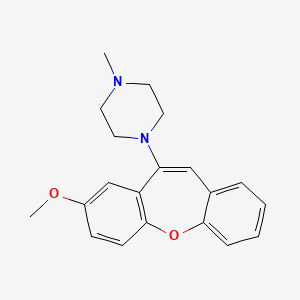

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline

説明

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline, also known as Ramipril, is a prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. Ramipril has been used clinically to treat hypertension, congestive heart failure, and other cardiovascular diseases.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline involves the reaction of L-proline with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a suitable reagent to obtain the desired compound.

Starting Materials

L-proline, 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol

Reaction

Step 1: L-proline is reacted with triphosgene to form N-carboxyphthalimide-L-proline, Step 2: N-carboxyphthalimide-L-proline is reacted with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a base such as triethylamine to obtain the desired compound, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline.

作用機序

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline acts by inhibiting ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased blood pressure.

生化学的および生理学的効果

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to decrease systolic and diastolic blood pressure, as well as reduce left ventricular hypertrophy. It also improves endothelial function, decreases oxidative stress, and reduces inflammation. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to have a renoprotective effect in diabetic nephropathy, by reducing proteinuria and slowing the decline in glomerular filtration rate.

実験室実験の利点と制限

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-studied drug with a known mechanism of action and established therapeutic effects. It is readily available and can be used in both in vitro and in vivo experiments. However, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has limitations in terms of its specificity for ACE and its potential to cause hypotension and renal dysfunction.

将来の方向性

Future research on (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline could focus on its potential use in other disease states, such as pulmonary hypertension or stroke. The development of more specific ACE inhibitors could also improve the therapeutic efficacy and reduce the potential side effects of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline. Additionally, the use of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline in combination with other drugs, such as diuretics or beta-blockers, could be explored to enhance its therapeutic effects.

Conclusion

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-established drug with a known mechanism of action and therapeutic effects in cardiovascular diseases. It has been extensively studied and has shown promise in the treatment of diabetic nephropathy. Future research could focus on its potential use in other disease states and the development of more specific ACE inhibitors.

科学的研究の応用

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to decrease blood pressure, improve left ventricular function, and reduce the risk of cardiovascular events. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has also been studied in the treatment of diabetic nephropathy, where it has been shown to slow the progression of renal disease.

特性

IUPAC Name |

(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQRCCPPVPASAM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001907 | |

| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline | |

CAS RN |

81276-20-2 | |

| Record name | S-Benzylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)